molecular formula C9H6FNO2S B599473 Methyl (6-fluorobenzothiazol-2-yl)formate CAS No. 197364-67-3

Methyl (6-fluorobenzothiazol-2-yl)formate

Cat. No. B599473
M. Wt: 211.21
InChI Key: UGFSVUAYIZSEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl (6-fluorobenzothiazol-2-yl)formate” is a chemical compound with the molecular formula C9H6FNO2S . It is a derivative of methyl formate, which is the simplest example of a carboxylate ester and is a colorless liquid with an ethereal odor, high vapor pressure, and low surface tension .


Synthesis Analysis

The synthesis of benzothiazole compounds, which would include “Methyl (6-fluorobenzothiazol-2-yl)formate”, has been advanced recently with green chemistry techniques. These techniques involve the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .


Chemical Reactions Analysis

The chemical reactions of methyl formate, a related compound, have been extensively studied. For instance, the combustion kinetics of methyl formate were investigated, and the potential energy surfaces (PESs) of the low-temperature oxidation reactions of methyl formate radicals were determined .

Safety And Hazards

The safety data sheet for methyl formate, a related compound, indicates that it is extremely flammable and can be harmful if swallowed or inhaled. It can also cause serious eye irritation and may cause respiratory irritation .

Future Directions

Formate can be efficiently produced via electrochemical or photochemical catalytic conversion of CO2, and it can be directly used as an organic carbon source by microorganisms. In theory, formate can be used as the sole carbon source for the microbial production of high-value-added chemicals . This suggests potential future directions for the use of “Methyl (6-fluorobenzothiazol-2-yl)formate” in various applications.

properties

IUPAC Name

methyl 6-fluoro-1,3-benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2S/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFSVUAYIZSEPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(S1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzothiazolecarboxylicacid,6-fluoro-,methylester(9CI)

Synthesis routes and methods

Procedure details

Hydrogen chloride gas was introduced over 3 minutes into a flask containing a solution of 137.2 mg of 2-cyano-6-fluorobenzothiazole in 2.7 ml of methanol with stirring, the reaction mixture being cooled in an ice-water bath. The reaction mixture was stirred at the same temperature for 2 minutes, and then water was added thereto. The resulting mixture was extracted with ethyl acetate to give an extract which was washed first with water and then an aqueous sodium chloride solution and then dried over sodium sulfate. The solvent was then removed by evaporation under reduced pressure and the resulting residue was purified by column chromatography through silica gel using a 5:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 106.8 mg (yield 68%) of the title compound as a pale yellow crystalline solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
137.2 mg
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
68%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.